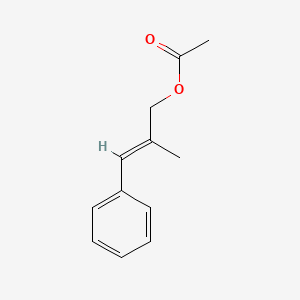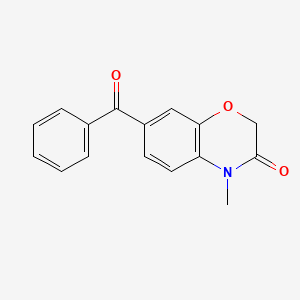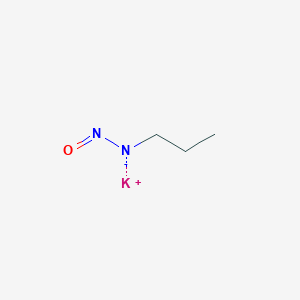
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N'-(4-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique combination of functional groups, including a benzoyl group, a nitro group, and a bromophenyl group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoyl-4-nitroaniline with 4-bromophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfonyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions can facilitate the substitution of the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of functional groups such as the nitro and bromophenyl groups can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-chlorophenyl)-
- Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-fluorophenyl)-
- Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-methylphenyl)-
Uniqueness
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing specific reactions and applications.
特性
CAS番号 |
111044-13-4 |
|---|---|
分子式 |
C20H14BrN3O3S |
分子量 |
456.3 g/mol |
IUPAC名 |
1-(2-benzoyl-4-nitrophenyl)-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C20H14BrN3O3S/c21-14-6-8-15(9-7-14)22-20(28)23-18-11-10-16(24(26)27)12-17(18)19(25)13-4-2-1-3-5-13/h1-12H,(H2,22,23,28) |
InChIキー |
QHVKTRHQKRBFJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=S)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


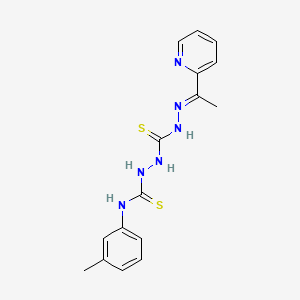
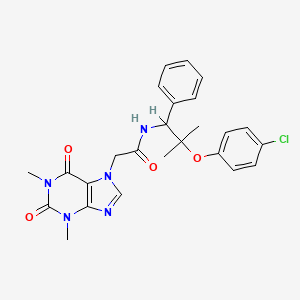


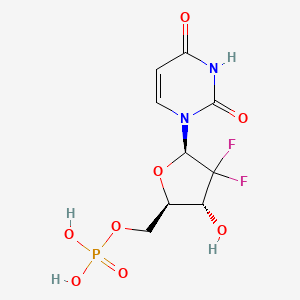
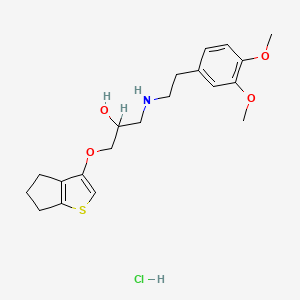

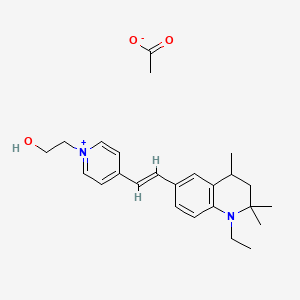
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)


